N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide
CAS No.: 1448033-74-6
Cat. No.: VC7403857
Molecular Formula: C19H18N8O3S
Molecular Weight: 438.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448033-74-6 |
|---|---|
| Molecular Formula | C19H18N8O3S |
| Molecular Weight | 438.47 |
| IUPAC Name | 2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]propanamide |
| Standard InChI | InChI=1S/C19H18N8O3S/c1-13(27-18(29)6-4-14(23-27)15-3-2-10-31-15)19(30)21-8-9-25-17(28)7-5-16(24-25)26-12-20-11-22-26/h2-7,10-13H,8-9H2,1H3,(H,21,30) |
| Standard InChI Key | JIPVBDUWEXFXTI-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NCCN1C(=O)C=CC(=N1)N2C=NC=N2)N3C(=O)C=CC(=N3)C4=CC=CS4 |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step reactions, including condensation and substitution reactions. For example, the formation of pyridazinone rings often involves the condensation of hydrazine derivatives with appropriate dicarbonyl compounds. The incorporation of triazole and thiophene moieties can be achieved through nucleophilic substitution or cross-coupling reactions.
Potential Biological Activities
Compounds with similar structures have shown promise in various biological assays:
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Antimicrobial Activity: The presence of the triazole ring suggests potential antimicrobial properties, as seen in other triazole-based compounds.
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Anti-inflammatory Activity: Pyridazinone derivatives have been explored for their anti-inflammatory effects, which could be enhanced by the incorporation of thiophene or triazole groups .
Research Findings and Future Directions
While specific data on N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide is limited, research on analogous compounds highlights the importance of structural modifications in optimizing biological activity. Future studies should focus on synthesizing and testing derivatives of this compound to explore its therapeutic potential fully.
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